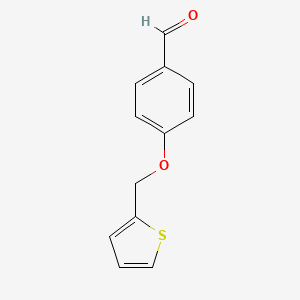
3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
描述
“3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one” is a chemical compound with the CAS Number: 68235-96-1 . It has a molecular weight of 167.59 . The IUPAC name for this compound is 3-chloro-1,3-dihydro-2H-indol-2-one .
Molecular Structure Analysis
The InChI code for “3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one” is 1S/C8H6ClNO/c9-7-5-3-1-2-4-6 (5)10-8 (7)11/h1-4,10-11H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The melting point of “3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one” is between 162-164 degrees Celsius .科学研究应用
Synthesis of Spiro Compounds
1-(3-chloropropanoyl)indoline: is utilized in the synthesis of spiro compounds, particularly spiro[indoline-3,3’-pyrrolizin]-2-one derivatives . These compounds are synthesized through a 1,3-dipolar cycloaddition reaction, which is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring system. This method is highly valued for its stereospecific, diastereoselective, and regioselective properties, making it crucial in the production of biologically valuable products.
Biological Potential in Pharmacology
Indole derivatives, including 3-Chloro-1-(indolin-1-yl)propan-1-one , exhibit a wide range of biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These properties make them significant in the development of new therapeutic agents and drugs.
Antiviral Applications
Specific indole derivatives have been reported to show inhibitory activity against influenza A and other viruses, indicating the potential of 3-Chloro-1-(indolin-1-yl)propan-1-one in the development of antiviral agents . The compound’s ability to bind with high affinity to multiple receptors is leveraged to develop new derivatives with antiviral properties.
Anti-HIV Research
Molecular docking studies of novel indolyl derivatives suggest that compounds like 3-Chloro-1-(indolin-1-yl)propan-1-one could be potent anti-HIV agents. The research focuses on the inhibition of HIV-1, showcasing the compound’s potential in anti-HIV therapy .
Cancer Treatment
Indole derivatives are increasingly being recognized for their application in treating cancer cells. The indoline skeleton, part of 3-Chloro-1-(indolin-1-yl)propan-1-one , plays a role in the synthesis of compounds that exhibit cytotoxic properties against cancer cells .
Alkaloid Synthesis
The indoline moiety is prevalent in many natural products and drugs, including alkaloids3-Chloro-1-(indolin-1-yl)propan-1-one can be used in the construction of indoles as a moiety in selected alkaloids, which are significant in cell biology and have various biologically vital properties .
Plant Hormone Research
Indole derivatives are also important in plant biology. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. Research into the synthesis and application of indole derivatives like 3-Chloro-1-(indolin-1-yl)propan-1-one could lead to advancements in agricultural sciences and plant biology .
Antileishmanial Efficacy
Research into the synthesis of uniquely functionalized indole derivatives has shown potential for antileishmanial efficacy against visceral leishmaniasis (VL). This indicates that 3-Chloro-1-(indolin-1-yl)propan-1-one could be a precursor in the synthesis of compounds targeting VL .
属性
IUPAC Name |
3-chloro-1-(2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-7-5-11(14)13-8-6-9-3-1-2-4-10(9)13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCAABJNTGSTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383475 | |
| Record name | 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64140-62-1 | |
| Record name | 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

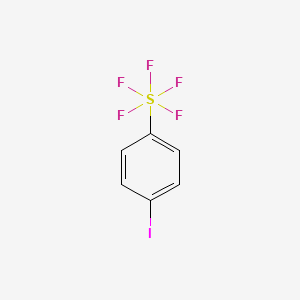
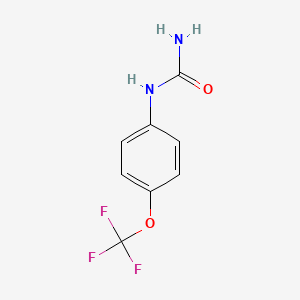
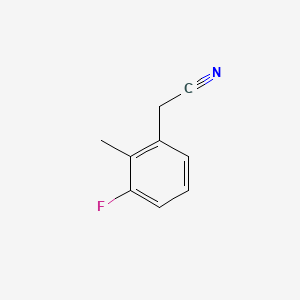
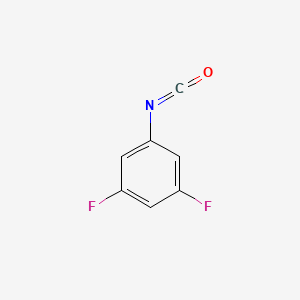
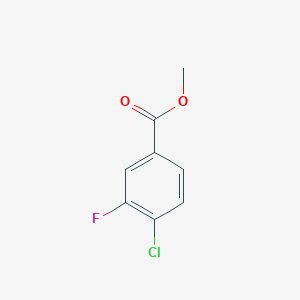

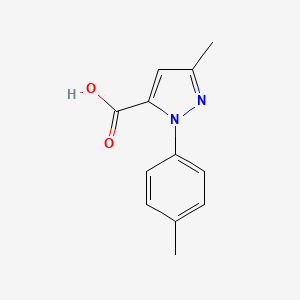
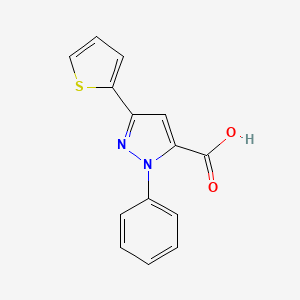

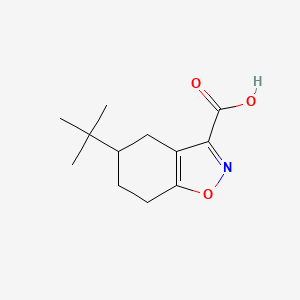
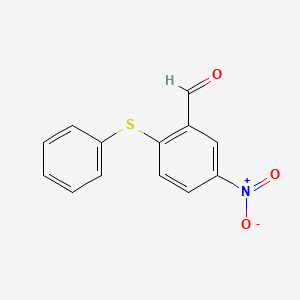
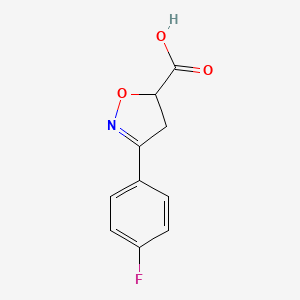
![4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1306121.png)
